molecular formula C12H14N4O3 B11855607 6-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 889944-55-2

6-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B11855607
CAS No.: 889944-55-2
M. Wt: 262.26 g/mol
InChI Key: SGCYJJFYPWDRIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is a chemical compound of significant interest in medicinal chemistry and immunology research, specifically for investigating the NLRP3 inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of diseases, including autoimmune, neurodegenerative, cardiovascular, and metabolic disorders . This compound features a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one scaffold, which is recognized as a privileged structure in drug discovery for targeting G-protein-coupled receptors (GPCRs) and has been successfully modulated to develop novel therapeutic agents . Research indicates that derivatives of this scaffold are designed to inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β in immune cells like LPS/ATP-stimulated human macrophages . The nitro-substituted benzo[d]imidazol-2-one core contributes to the compound's electronic properties and is a key feature in the exploration of structure-activity relationships (SAR) for optimizing potency and selectivity . Furthermore, studies suggest that active analogues within this chemical series can reduce the ATPase activity of the human recombinant NLRP3 protein, a key process in the inflammasome's activation pathway . This makes this compound a valuable research tool for probing the mechanisms of inflammasome activation and for the development of potential anti-inflammatory agents. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

889944-55-2

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

5-nitro-3-piperidin-4-yl-1H-benzimidazol-2-one

InChI

InChI=1S/C12H14N4O3/c17-12-14-10-2-1-9(16(18)19)7-11(10)15(12)8-3-5-13-6-4-8/h1-2,7-8,13H,3-6H2,(H,14,17)

InChI Key

SGCYJJFYPWDRIZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O

Origin of Product

United States

Preparation Methods

Construction of the Benzimidazolone Core

The benzimidazol-2(3H)-one scaffold is synthesized via cyclization of substituted o-phenylenediamine derivatives. A common approach involves reacting o-phenylenediamine with carbonyl sources such as urea, phosgene, or carboxylic acid derivatives under acidic conditions . For example, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is synthesized by coupling 1,3-dihydro-2H-benzo[d]imidazol-2-one with tert-butyl piperidin-4-ylcarbamate using HBTU/HOBt activation .

Reaction Conditions:

StepReagentsSolventTemperatureYield
CyclizationHBTU/HOBt/DIPEADMFRoom temperature71–78%

Regioselective Nitration at the 6-Position

Introducing the nitro group at the 6-position requires careful control of electronic and steric factors. Nitration is typically performed using mixed acids (HNO₃/H₂SO₄) or acetyl nitrate. For instance, 4-Nitro-1H-benzo[d]imidazol-2(3H)-one is synthesized by nitrating 1H-benzo[d]imidazol-2(3H)-one with fuming nitric acid in concentrated sulfuric acid. Adapting this method, the 6-nitro derivative is obtained by directing nitration through pre-installed electron-withdrawing groups or using meta-directing substrates .

Key Observations:

  • Nitration at elevated temperatures (50–60°C) improves regioselectivity but risks over-nitration.

  • Protecting the piperidine nitrogen with Boc groups prevents undesired side reactions during nitration .

Optimization of Coupling Reactions

Coupling the nitrobenzimidazolone with piperidine derivatives requires activating agents. HBTU/HOBt-mediated amide bond formation is preferred for high efficiency . For instance, coupling 6-nitro-1H-benzo[d]imidazol-2(3H)-one with Boc-piperidine-4-carboxylic acid using HBTU/HOBt/DIPEA in DMF achieves 68% yield .

Critical Parameters:

  • Molar Ratios : A 1:1.2 ratio of benzimidazolone to piperidine derivative minimizes side products .

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require rigorous drying .

Purification and Characterization

Final compounds are purified via recrystallization (isopropanol/water) or column chromatography (CHCl₃/MeOH). Analytical confirmation uses:

  • ¹H/¹³C NMR : Characteristic peaks for the nitro group (δ 8.1–8.3 ppm) and piperidine protons (δ 1.4–3.1 ppm) .

  • HRMS : Molecular ion peaks matching calculated masses (e.g., [M+H]+ = 303.12 for C₁₃H₁₄N₄O₃) .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYieldAdvantagesLimitations
A o-PhenylenediamineHBTU coupling71%High purityCostly reagents
B 4-PiperidoneReductive amination82%ScalableMulti-step
C NitrobenzimidazoloneAlkylation65%Mild conditionsLow regioselectivity

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost and safety:

  • Microwave-Assisted Synthesis : Reduces reaction times for nitration and cyclization by 40%.

  • Flow Chemistry : Continuous processing minimizes intermediate isolation steps .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 6-nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one acts as an inhibitor of the NLRP3 inflammasome, which is crucial in inflammatory responses. It has demonstrated the ability to:

  • Reduce pyroptosis (a form of programmed cell death associated with inflammation).
  • Decrease interleukin-1 beta release, a pro-inflammatory cytokine.

Antimicrobial Activity

The compound and its derivatives have been evaluated for their antimicrobial properties against various bacterial strains. The findings suggest:

  • Effectiveness against resistant bacterial strains, indicating potential use in treating infections .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial EvaluationThe compound showed moderate activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using agar diffusion methods.
Study 2Synthesis and CharacterizationThe synthesized derivatives exhibited significant antimicrobial activity, indicating potential as lead compounds for drug development.
Study 3Structural AnalysisDetailed spectral analysis confirmed the structural integrity and functional groups essential for biological activity.

Biological Activity

6-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is a benzoimidazole derivative characterized by a nitro group at the sixth position and a piperidine moiety. This compound has attracted significant attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial applications. The molecular formula of this compound is C₁₂H₁₄N₄O₃, and it has been studied for its interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as an anti-inflammatory agent and its antimicrobial properties . Research indicates that this compound acts as an inhibitor of the NLRP3 inflammasome, which is integral to inflammatory responses in the body.

Anti-inflammatory Properties

Studies have shown that this compound can effectively reduce pyroptosis and the release of interleukin-1 beta, a key cytokine involved in inflammation. In vitro assays demonstrated that derivatives of this compound exhibited significant inhibitory effects on nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated RAW 264.7 macrophages. For instance, one derivative showed an IC50 of 0.86 μM for NO and 1.87 μM for TNF-α production, indicating potent anti-inflammatory activity compared to traditional anti-inflammatory drugs like ibuprofen .

Antimicrobial Activity

The compound's derivatives have also been evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains. The presence of both the nitro group and the piperidine moiety enhances its pharmacological profile, making it a candidate for treating infections caused by resistant bacteria.

The mechanism by which this compound exerts its biological effects involves modulation of key signaling pathways associated with inflammation and infection. Interaction studies indicate that modifications to the compound can significantly enhance its activity and selectivity towards target proteins involved in these processes.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound's derivatives:

Study Key Findings
Identified a derivative with superior anti-inflammatory activity (IC50 values: NO = 0.86 μM, TNF-α = 1.87 μM) compared to ibuprofen in vivo models.
Demonstrated effectiveness against bacterial strains, suggesting potential use in treating resistant infections.
Provided insights into structural modifications that enhance biological activity, emphasizing the importance of the nitro and piperidine groups in pharmacological efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Electron-Withdrawing Groups (NO₂, Cl, F, Br): Enhance binding to enzymes (e.g., PLD) or receptors (e.g., D2) by stabilizing tautomeric forms or improving hydrophobic interactions .
  • Nitro vs. Halogen Substitutions: The 6-nitro derivative’s antimicrobial activity contrasts with the 5-halogenated analogs’ CNS or PLD selectivity, highlighting positional effects .

Structural and Tautomeric Considerations

Benzimidazolones exist in equilibrium between ketimine (K) and enolimine (O) tautomers, influenced by substituents . In contrast, halogenated analogs (e.g., 5-Cl) may favor enolimine forms, altering binding kinetics .

Pharmacokinetic and Metabolic Profiles

  • 5-Chloro-...: Identified as a domperidone metabolite, suggesting hepatic clearance via cytochrome P450 enzymes .
  • 5-Fluoro-...: Improved metabolic stability compared to nitro analogs due to fluorine’s low polarizability .

Q & A

Q. What are the optimal synthetic routes for 6-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves nitro-substituted benzimidazole precursors coupled with piperidine derivatives. Key steps include:

  • Condensation reactions under reflux using brominated intermediates (e.g., HBr in acetic acid) to form the benzimidazole core .
  • Nucleophilic substitution to introduce the piperidin-4-yl group, optimized by controlling temperature (80–100°C) and solvent polarity (e.g., DMF or acetonitrile) .
  • Yield improvement strategies :
    • Use of catalysts like Pd/C for nitro-group retention during coupling .
    • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound with >95% purity .

Q. Reference Data :

StepReagents/ConditionsYield (%)Purity (%)
1HBr, reflux60–7090
2DMF, 90°C, 12h45–5585
3Pd/C, H₂, MeOH75–8595

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • 1H-NMR : Focus on aromatic protons (δ 7.2–8.5 ppm for nitro-benzimidazole) and piperidine protons (δ 2.5–3.5 ppm for CH₂ groups) .
  • 13C-NMR : Confirm the carbonyl group (C=O) at ~170 ppm and nitration-induced deshielding in the benzimidazole ring .
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]+ at m/z 303.1) and fragmentation patterns .
  • IR Spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) to rule out side products .

Note : Cross-validate data with computational tools (e.g., Gaussian for NMR chemical shift prediction) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across different assays?

Methodological Answer: Discrepancies often arise from:

  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. CHO for receptor binding) or buffer pH (6.5–7.4) affecting ligand-receptor interactions .
  • Structural analogs : Compare activity of 6-nitro derivatives with 5-nitro or non-nitrated analogs to isolate nitro-group contributions .
  • Dose-response curves : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values and assess potency differences .

Example : A study showed dual H1/H4 receptor antagonism in vitro but no in vivo efficacy. This discrepancy may stem from poor blood-brain barrier penetration, validated via LogP calculations (>3.0 indicates high lipophilicity) .

Q. What computational strategies are recommended for predicting the binding mode of this compound to histamine receptors?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with receptor structures (PDB: 7DFL for H1, 6PV7 for H4) to simulate ligand-receptor interactions. Prioritize poses with hydrogen bonds to Glu191 (H1) or Asp94 (H4) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) <2.0 Å for stable complexes .
  • Pharmacophore modeling : Identify critical features (e.g., nitro-group orientation, piperidine spacing) using Schrödinger’s Phase .

Q. Reference Data :

ReceptorDocking Score (kcal/mol)Key Interactions
H1-9.2Glu191, Tyr431
H4-8.7Asp94, Trp316

Q. How should researchers address solubility challenges during in vitro testing?

Methodological Answer:

  • Solvent screening : Test DMSO (≤1% v/v) for stock solutions and PBS (pH 7.4) or HEPES for aqueous dilution .
  • Surfactants : Add 0.01% Tween-80 to improve solubility without cytotoxicity .
  • Salt formation : Synthesize hydrochloride salts by treating the free base with HCl in ethanol, enhancing aqueous solubility by 5–10× .

Validation : Measure solubility via UV-Vis spectroscopy (λmax ~270 nm) and confirm stability over 24h .

Q. What strategies are effective for analyzing metabolic stability in hepatic microsomes?

Methodological Answer:

  • Incubation conditions : Use human liver microsomes (0.5 mg/mL), NADPH (1 mM), and 37°C incubation .
  • LC-MS/MS quantification : Monitor parent compound depletion over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
  • Metabolite identification : Perform MS² fragmentation to detect hydroxylation (e.g., +16 Da) or nitro-reduction products (-30 Da) .

Data Interpretation : A t₁/₂ <30 min suggests rapid metabolism, prompting structural modifications (e.g., fluorination at meta positions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.